molecular formula C23H36N4O9S B606135 Biotin-PEG3-NHS ester CAS No. 1253286-56-4

Biotin-PEG3-NHS ester

Cat. No.: B606135
CAS No.: 1253286-56-4
M. Wt: 544.62
InChI Key: QIAUJZJSFIYGMH-HOIFWPIMSA-N
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Description

Biotin-PEG3-NHS ester is a compound widely used in biochemical and bioconjugation research. It is a biotinylation reagent that contains a biotin moiety linked to an amine-reactive N-hydroxysuccinimidyl (NHS) ester through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to label proteins, peptides, and other molecules with biotin, facilitating their detection, purification, and immobilization.

Mechanism of Action

Target of Action

Biotin-PEG3-NHS ester is a biotinylation compound that primarily targets proteins with primary amino groups (-NH2), such as the e-amino group on lysines and the N-terminus of proteins . It is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound interacts with its targets through a process known as biotinylation. The N-hydroxysuccinimide (NHS) ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is a nucleophilic attack, which results in the formation of an amide bond and the release of NHS .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. PROTACs, which can be synthesized using this compound, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound is soluble in dmso or water, which suggests it may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The result of the action of this compound is the selective degradation of target proteins. By forming a stable amide bond with primary amino groups in proteins, the compound allows for the specific tagging of these proteins. When used in the synthesis of PROTACs, this can lead to the targeted degradation of specific proteins within cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The NHS ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . Additionally, the compound is typically stored at -20°C to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-NHS ester typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an active ester intermediate, which then reacts with the PEG spacer to form the final product. The reaction conditions usually involve anhydrous solvents and are carried out under inert atmosphere to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The final product is often lyophilized and stored under dry conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts specifically with primary amine groups on target molecules, forming stable amide bonds .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule through an amide bond .

Comparison with Similar Compounds

Biotin-PEG3-NHS ester is unique due to its PEG spacer, which provides flexibility and reduces steric hindrance, enhancing the efficiency of biotinylation. Similar compounds include:

This compound stands out for its balance of flexibility and reactivity, making it a versatile tool in various biochemical and bioconjugation applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAUJZJSFIYGMH-HOIFWPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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